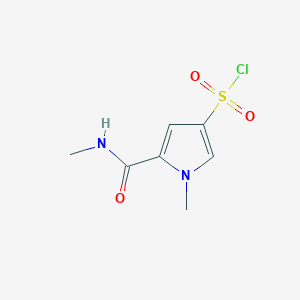

1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride

Vue d'ensemble

Description

1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of both a sulfonyl chloride group and a carbamoyl group in the same molecule makes this compound particularly interesting for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

Introduction of the Methylcarbamoyl Group: This step involves the reaction of the pyrrole ring with methyl isocyanate or a similar reagent to introduce the methylcarbamoyl group.

Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid or another sulfonylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Sulfonyl Chloride Group

The sulfonyl chloride moiety undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, or thiosulfonates. This reactivity is exploited in synthesizing pharmacologically active derivatives.

Key Reactions:

-

Amine Reaction :

Reacts with primary/secondary amines to form stable sulfonamides.

Example :

-

Alcohol Reaction :

Forms sulfonate esters with alcohols in the presence of a base (e.g., pyridine):

Reaction efficiency depends on steric hindrance of the alcohol .

-

Thiol Reaction :

Produces thiosulfonates with thiols:

Hydrolysis to Sulfonic Acid

The sulfonyl chloride group hydrolyzes in aqueous media to form the corresponding sulfonic acid, releasing HCl. This reaction is pH-dependent and accelerated in basic conditions.

Mechanism :

Kinetic Data :

| Condition | Half-Life (25°C) |

|---|---|

| Neutral pH (H₂O) | ~48 hours |

| Basic pH (NaOH 0.1M) | <1 hour |

| Data extrapolated from structurally analogous compounds . |

Reactivity of the Pyrrole Ring

The electron-rich pyrrole ring participates in electrophilic substitution, though the sulfonyl chloride and methylcarbamoyl groups direct reactivity.

Observed Reactions:

-

Nitration :

Nitration at the 4-position occurs under mixed acid conditions (HNO₃/H₂SO₄), yielding nitro derivatives. Steric effects from substituents reduce regioselectivity . -

Halogenation :

Chlorination or bromination at the 2-position is feasible using NXS (X = Cl, Br) in acetic acid .

Comparative Reactivity with Structural Analogs

The methylcarbamoyl group at position 5 modulates electronic effects, altering reactivity compared to simpler pyrrole sulfonyl chlorides.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

This compound belongs to the class of sulfonyl chlorides, characterized by its sulfonyl chloride group and methylcarbamoyl group. Its molecular formula is with a molecular weight of approximately 236.68 g/mol. The presence of these functional groups allows for diverse chemical reactions, including:

- Substitution Reactions : The sulfonyl chloride group can react with nucleophiles like amines, alcohols, or thiols.

- Hydrolysis : In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

- Reduction : The sulfonyl chloride can be reduced to form sulfonyl hydrides or thiols.

Chemistry

1-Methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is primarily used as an intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized for modifying biomolecules such as proteins and peptides. This modification is crucial for studying the functions and interactions of these biomolecules, providing insights into biochemical pathways involved in diseases.

Medicine

The compound has been investigated for its potential applications in drug development. Its structural characteristics suggest it may serve as a building block for compounds with therapeutic properties, including anti-cancer agents and enzyme inhibitors.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials that possess specific properties tailored for particular uses.

Case Studies

- Medicinal Chemistry : Research has shown that compounds structurally similar to this compound exhibit various biological activities, including anti-cancer properties. For instance, studies on related pyrrole derivatives have indicated their potential as inhibitors for key enzymes involved in cancer metabolism.

- Biological Modifications : In laboratory settings, this compound has been successfully utilized to modify peptides and proteins, aiding in the understanding of their interactions and functions within biochemical pathways.

- Synthesis of Sulfonamides : The compound serves as an intermediate in synthesizing sulfonamide-based drugs, known for their antibacterial properties. This application highlights its importance in pharmaceutical chemistry.

Mécanisme D'action

The mechanism of action of 1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. This reactivity is exploited in various applications, such as the synthesis of sulfonamide-based drugs or the modification of biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

Uniqueness

1-methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a carbamoyl group in the same molecule. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and various applications in scientific research.

Activité Biologique

1-Methyl-5-(methylcarbamoyl)-1H-pyrrole-3-sulfonyl chloride is a chemical compound of significant interest due to its unique structural features and potential biological activities. With a molecular formula of CHClNOS and a molecular weight of approximately 236.68 g/mol, this compound contains a pyrrole ring, a methylcarbamoyl group, and a sulfonyl chloride functional group. These functional groups suggest diverse reactivity and potential applications in medicinal chemistry and materials science .

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophiles, such as amines, alcohols, and thiols. This property allows it to modify biomolecules, potentially influencing their function and interactions . The compound's mechanism can be summarized as follows:

- Nucleophilic Attack : The sulfonyl chloride group reacts with nucleophiles.

- Covalent Bond Formation : This leads to the formation of stable covalent bonds with target molecules.

- Biological Modification : The resultant modifications can alter the biological activity of proteins or other biomolecules.

Case Studies and Applications

- Medicinal Chemistry : Research has indicated that compounds with similar structures exhibit various biological activities, including anti-cancer properties and enzyme inhibition. For instance, studies on related pyrrole derivatives have shown potential as inhibitors for key enzymes involved in cancer metabolism .

- Biological Modifications : In laboratory settings, this compound has been used to modify peptides and proteins to study their interactions and functions. Such modifications are crucial for understanding the biochemical pathways involved in diseases .

- Synthesis of Sulfonamides : The compound serves as an intermediate in synthesizing sulfonamide-based drugs, which have been widely used for their antibacterial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methyl-1H-pyrrole-3-sulfonyl chloride | Pyrrole ring with sulfonyl chloride | Simpler structure; less functional diversity |

| 5-(Aminocarbonyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride | Contains an amino group instead of methylcarbamoyl | Different reactivity profiles |

| 1-Methyl-5-(methylamino)carbonyl-1H-pyrrole-3-sulfonyl chloride | Contains a methylamino group | Potentially different biological activities |

This table illustrates how variations in functional groups can significantly affect the chemical reactivity and biological activity of related compounds.

Propriétés

IUPAC Name |

1-methyl-5-(methylcarbamoyl)pyrrole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O3S/c1-9-7(11)6-3-5(4-10(6)2)14(8,12)13/h3-4H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZVCWXHUZTUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.